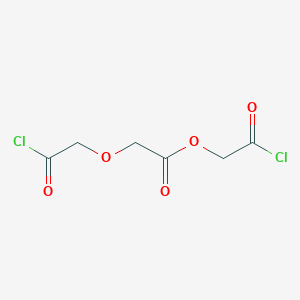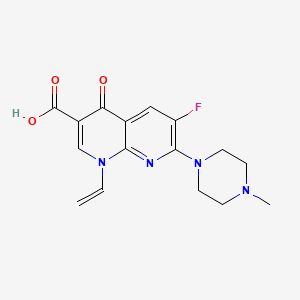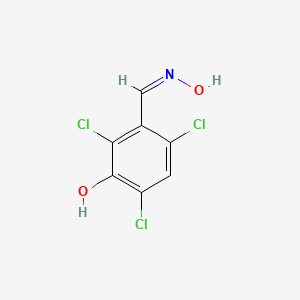
Acetylphenyl-alanyl-lysine chloromethyl ketone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetylphenyl-alanyl-lysine chloromethyl ketone is a synthetic compound known for its role as a protease inhibitor. It is often used in biochemical research to study enzyme mechanisms and protein interactions. The compound’s structure includes a chloromethyl ketone group, which is reactive and allows it to form covalent bonds with specific amino acid residues in proteins.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetylphenyl-alanyl-lysine chloromethyl ketone typically involves multiple steps, starting from basic organic compounds. The process includes the formation of peptide bonds between phenylalanine, alanine, and lysine, followed by the introduction of the chloromethyl ketone group. The reaction conditions often require the use of protecting groups to prevent unwanted reactions and the use of specific reagents to introduce the chloromethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques. These methods include solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS), which allow for the efficient and scalable production of the compound. The use of automated synthesizers and high-purity reagents ensures the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Acetylphenyl-alanyl-lysine chloromethyl ketone undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming covalent bonds with nucleophiles such as amino acid residues in proteins.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in its typical applications.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in reactions with this compound include amino acids and other protein residues.
Solvents: Organic solvents such as dimethyl sulfoxide (DMSO) and acetonitrile are often used to dissolve the compound and facilitate reactions.
Major Products
The major products formed from reactions with this compound are typically covalently modified proteins. These modifications can inhibit the activity of specific enzymes, making the compound useful for studying enzyme mechanisms.
Applications De Recherche Scientifique
Acetylphenyl-alanyl-lysine chloromethyl ketone has a wide range of applications in scientific research:
Chemistry: Used to study reaction mechanisms and the behavior of reactive intermediates.
Biology: Employed in the study of protein-protein interactions and enzyme inhibition.
Medicine: Investigated for its potential therapeutic applications as a protease inhibitor, particularly in the treatment of diseases involving dysregulated protease activity.
Industry: Utilized in the development of biochemical assays and diagnostic tools.
Mécanisme D'action
The mechanism of action of acetylphenyl-alanyl-lysine chloromethyl ketone involves the formation of a covalent bond between the chloromethyl group and specific amino acid residues in target proteins. This covalent modification can inhibit the activity of enzymes by blocking their active sites or altering their conformation. The compound is particularly effective against serine proteases, which have a nucleophilic serine residue in their active sites.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tosyl phenylalanyl chloromethyl ketone: Another protease inhibitor with a similar mechanism of action but different specificity.
Nα-Tosyl-L-lysine chloromethyl ketone: Inhibits trypsin-like serine proteinases and has a similar structure but different target specificity.
Uniqueness
Acetylphenyl-alanyl-lysine chloromethyl ketone is unique in its combination of amino acid residues and the presence of the chloromethyl ketone group. This combination allows for specific interactions with a wide range of proteases, making it a versatile tool in biochemical research.
Propriétés
Numéro CAS |
76157-63-6 |
|---|---|
Formule moléculaire |
C18H26ClN3O3 |
Poids moléculaire |
367.9 g/mol |
Nom IUPAC |
(2S)-2-acetamido-N-[(3S)-7-amino-1-chloro-2-oxoheptan-3-yl]-3-phenylpropanamide |
InChI |
InChI=1S/C18H26ClN3O3/c1-13(23)21-16(11-14-7-3-2-4-8-14)18(25)22-15(17(24)12-19)9-5-6-10-20/h2-4,7-8,15-16H,5-6,9-12,20H2,1H3,(H,21,23)(H,22,25)/t15-,16-/m0/s1 |
Clé InChI |
NFWHCRXYRQNWPY-HOTGVXAUSA-N |
SMILES isomérique |
CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)CCl |
SMILES canonique |
CC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[Amino(2-chlorophenyl)methylidene]-1-benzothiophen-3(2H)-one](/img/structure/B14440454.png)
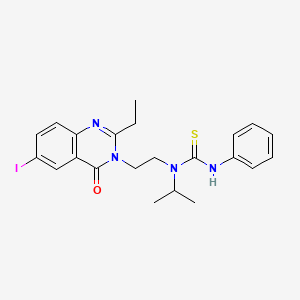
![Benzenecarboximidic acid, N-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B14440469.png)
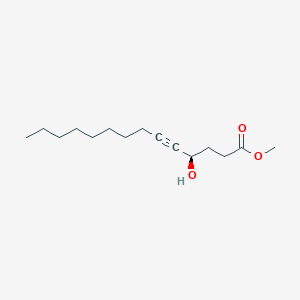
![(7R,11bS)-7-Phenyl-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-one](/img/structure/B14440478.png)
![6-(Butylsulfanyl)-5H-benzo[a]phenoxazin-5-one](/img/structure/B14440481.png)
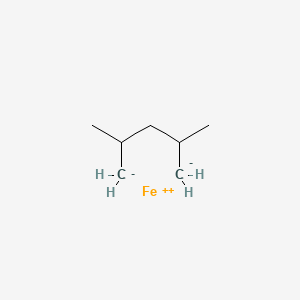


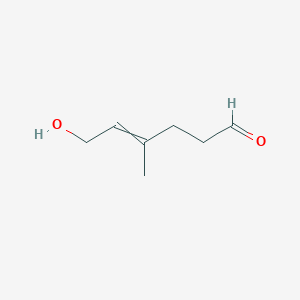
![1-[(4-Ethenylphenyl)methyl]-2-phenyl-1H-imidazole](/img/structure/B14440508.png)
